

CAS number and molecular weight of 2-(3-Nitrophenyl)quinoxaline.

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Compound of Interest

Compound Name: 2-(3-Nitrophenyl)quinoxaline

Cat. No.: B1597427

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An In-Depth Technical Guide to **2-(3-Nitrophenyl)quinoxaline** (CAS 5021-44-3)

Executive Summary

Quinoxaline derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a vast spectrum of pharmacological activities that have captured the attention of the medicinal chemistry community.[1][2][3] This guide focuses on a specific, yet significant, member of this family: **2-(3-Nitrophenyl)quinoxaline**. The introduction of a nitrophenyl group to the quinoxaline scaffold is a key structural modification that can profoundly influence its electronic properties and biological interactions. This document provides a comprehensive overview of its core chemical identity, established synthetic routes, and the therapeutic potential suggested by the broader activities of the quinoxaline class. We will delve into detailed experimental protocols, data presentation, and the scientific rationale behind its synthesis and potential evaluation, offering a foundational resource for researchers investigating this compound for novel therapeutic applications.

Core Compound Identification and Physicochemical Properties

Accurate identification is the first step in any rigorous scientific investigation. **2-(3-Nitrophenyl)quinoxaline** is cataloged with a unique Chemical Abstracts Service (CAS) number, ensuring its unambiguous identification in literature and chemical inventories.[4][5][6]

Table 1: Core Chemical Identifiers

Identifier	Value	Source(s)
Chemical Name	2-(3-Nitrophenyl)quinoxaline	[4][5][6][7]
CAS Number	5021-44-3	[4][5][6][8]

| Molecular Formula | $C_{14}H_9N_3O_2$ |[4][5][6] |

The molecular formula dictates the compound's molar mass and elemental composition, which are critical for quantitative experimental work.

Table 2: Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	251.24 g/mol	[4][5][6]
Exact Mass	251.069476538 u	[7]
Rotatable Bond Count	1	[7]
Water Solubility	<0.2 µg/mL	[7]
Refractive Index	1.688	[7]

| Polar Surface Area | 65.05 Å² |[9] |

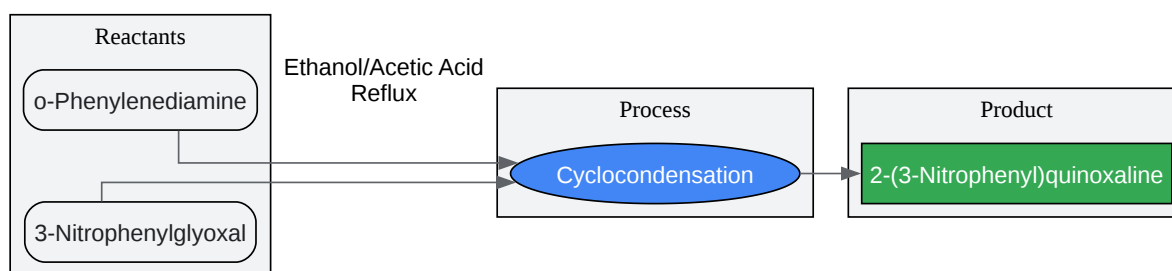
Note: Some properties are computed or estimated based on the structure.

Synthesis and Characterization: A Validated Approach

The synthesis of quinoxaline derivatives is well-established and typically relies on the condensation reaction between an aromatic o-diamine and a 1,2-dicarbonyl compound.[10] This facile and widely used method provides a direct and efficient route to the quinoxaline core. [10]

General Synthetic Pathway

The synthesis of **2-(3-Nitrophenyl)quinoxaline** involves the cyclocondensation of o-phenylenediamine with 3-nitrophenylglyoxal (or a derivative). The reaction proceeds by forming a diimine intermediate, which rapidly cyclizes to the stable aromatic quinoxaline ring system.



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Caption: General synthesis of **2-(3-Nitrophenyl)quinoxaline**.

Experimental Protocol: Synthesis

This protocol describes a representative method for the laboratory-scale synthesis of the title compound.

Materials:

- o-Phenylenediamine
- 3-Nitrophenylglyoxal hydrate
- Ethanol (reagent grade)
- Glacial Acetic Acid (catalyst)
- Deionized Water

- Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve o-phenylenediamine (10 mmol) in 100 mL of ethanol.
- **Reactant Addition:** To this solution, add 3-nitrophenylglyoxal hydrate (10 mmol). A color change is typically observed.
- **Catalysis:** Add 2-3 drops of glacial acetic acid to catalyze the condensation.
- **Reflux:** Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Isolation:** After completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
- **Purification:** Collect the crude solid by vacuum filtration and wash with cold ethanol or a water-ethanol mixture to remove unreacted starting materials.
- **Recrystallization:** Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final product.
- **Characterization:** Confirm the identity and purity of the synthesized **2-(3-Nitrophenyl)quinoxaline** using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Biological Activity and Therapeutic Potential

While specific biological data for **2-(3-Nitrophenyl)quinoxaline** is limited in readily available literature, the quinoxaline class as a whole is a rich source of pharmacologically active compounds.[3] The core structure is a recognized "privileged scaffold" in drug discovery. Modifications to the quinoxaline ring are known to produce a wide array of biological effects.[1][10][11]

Table 3: Known Pharmacological Activities of Quinoxaline Derivatives

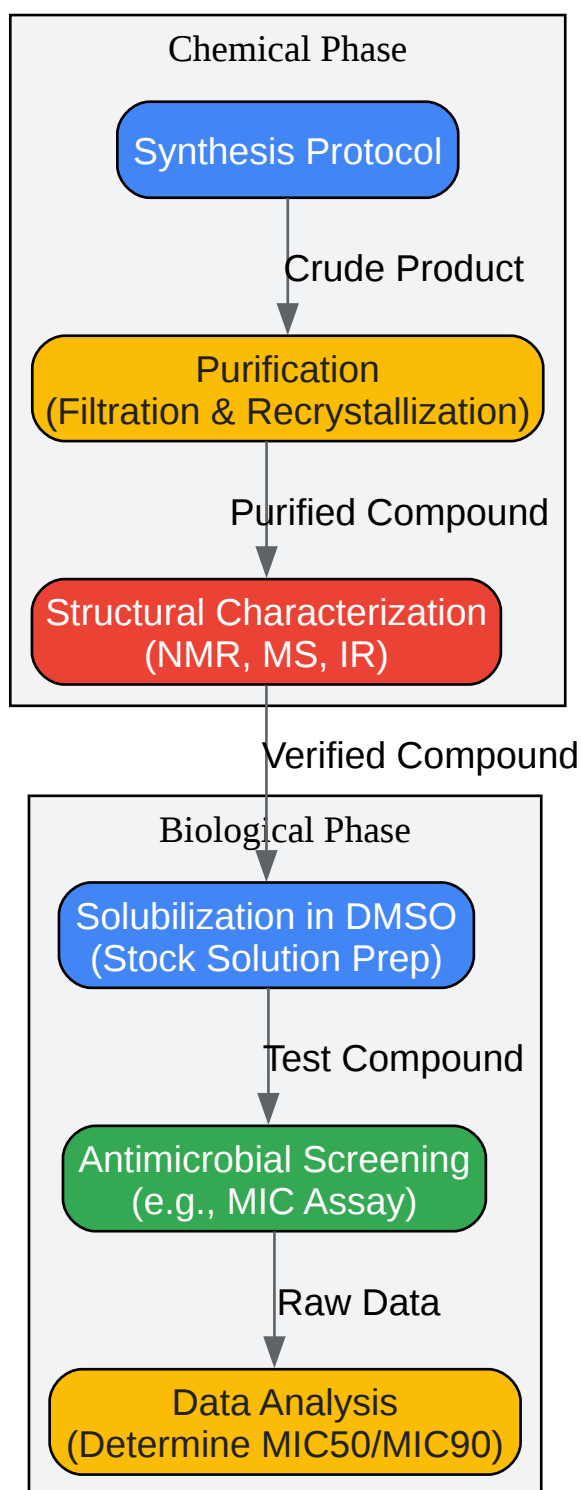
Activity	Description	Relevant Source(s)
Antimicrobial	Exhibits activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] Some derivatives are effective against Mycobacterium tuberculosis.[1]	[1][3][10]
Antiviral	Certain derivatives show potent activity against viruses, including herpes simplex virus. [2][10]	[2][10][12]
Anticancer	Quinoxalines have demonstrated cytotoxic effects against various cancer cell lines.[3] Some function as antitumor agents, particularly against hypoxic solid tumors. [2]	[3][10][12]
Antiprotozoal	Activity has been reported against protozoan parasites.	[1][3]

| Neuroprotective | Some derivatives are being investigated for treating neurodegenerative disorders.[10] |[1][10] |

The presence of the 3-nitro group on the phenyl substituent is of particular interest. Nitroaromatic compounds are known pro-drugs in antimicrobial chemotherapy, often activated by microbial nitroreductases to generate cytotoxic radical species. This suggests that **2-(3-Nitrophenyl)quinoxaline** could be a promising candidate for development as an antimicrobial agent. Further research is required to validate this hypothesis.

Investigative Workflow: From Synthesis to Biological Screening

A logical workflow is essential for the systematic evaluation of a new chemical entity. The process begins with synthesis and purification, followed by structural confirmation, and culminates in biological activity screening.



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Caption: Standard workflow for synthesis and antimicrobial evaluation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to assess the antimicrobial activity of **2-(3-Nitrophenyl)quinoxaline**.

Materials:

- Purified **2-(3-Nitrophenyl)quinoxaline**
- Dimethyl sulfoxide (DMSO, sterile)
- Bacterial strains (e.g., *E. coli*, *S. aureus*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Positive control antibiotic (e.g., Ciprofloxacin)
- Incubator

Procedure:

- **Stock Solution:** Prepare a 10 mg/mL stock solution of **2-(3-Nitrophenyl)quinoxaline** in sterile DMSO.
- **Serial Dilutions:** In a 96-well plate, perform a two-fold serial dilution of the stock solution in CAMHB to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
- **Bacterial Inoculum:** Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, then dilute it in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- **Inoculation:** Add the standardized bacterial inoculum to each well containing the compound dilutions. Include wells for a positive control (broth + bacteria + control antibiotic), a negative control (broth only), and a growth control (broth + bacteria).

- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Safety and Handling

For research use only. Not intended for diagnostic or therapeutic use.[4][8] Researchers should consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. As with any novel chemical compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

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